4-(Aminomethyl)octane-1,8-diamine

Covalent adaptable networks amide-imide vitrimers thermal stability

4-(Aminomethyl)octane-1,8-diamine (triaminononane, TAN) is a fully aliphatic trifunctional primary amine with the molecular formula C9H23N3 and a molecular weight of 173.3 g/mol. Its structure comprises a C8 backbone with terminal amino groups at positions 1 and 8 and an aminomethyl substituent at position 4, providing three reactive primary amine sites per molecule.

Molecular Formula C9H23N3
Molecular Weight 173.3 g/mol
CAS No. 1572-55-0
Cat. No. B074791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)octane-1,8-diamine
CAS1572-55-0
Molecular FormulaC9H23N3
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESC(CCN)CC(CCCN)CN
InChIInChI=1S/C9H23N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-8,10-12H2
InChIKeyHMJBXEZHJUYJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)octane-1,8-diamine (CAS 1572-55-0): A Trifunctional Aliphatic Amine for High-Performance Crosslinking and Curing


4-(Aminomethyl)octane-1,8-diamine (triaminononane, TAN) is a fully aliphatic trifunctional primary amine with the molecular formula C9H23N3 and a molecular weight of 173.3 g/mol [1]. Its structure comprises a C8 backbone with terminal amino groups at positions 1 and 8 and an aminomethyl substituent at position 4, providing three reactive primary amine sites per molecule. The compound is registered under CAS 1572-55-0 and is produced at commercial scale under the trade name Hexatran™ .

Trifunctional primary amine crosslinker

Three reactive sites per molecule enable precise control of crosslink density in polymer networks.

Fully aliphatic backbone

Supports color stability and thermal resistance, avoiding oxidation-prone tertiary amine structures.

Moderate amine value and low viscosity

Facilitates controlled epoxy curing with reduced exotherm risk and easy formulation flow.

Why 4-(Aminomethyl)octane-1,8-diamine Cannot Be Casually Substituted by Other Amine Crosslinkers or Curing Agents


Trifunctional primary amines form a distinct class of crosslinkers where the number of reactive sites, the absence of secondary or tertiary amine groups, and the aliphatic backbone collectively govern network density, thermal stability, and color stability. Linear ethyleneamines such as DETA, TETA, and TEPA contain a mix of primary and secondary amines and exhibit higher amine values but lack the controlled trifunctionality of TAN. The tertiary amine in TREN accelerates oxidative discoloration and reduces thermal stability. Direct experimental comparisons reveal that substituting TAN with TREN in covalent adaptable networks (CANs) lowers the thermal decomposition temperature by 20°C and introduces unacceptable coloration upon reprocessing [1], underscoring why generic interchange among trifunctional amines is unreliable.

TREN (tris(2-aminoethyl)amine)

The tertiary amine in TREN accelerates oxidative discoloration and lowers thermal stability; direct substitution may compromise color integrity and high-temperature performance.

Linear ethyleneamines (DETA, TETA)

Higher and less controlled amine reactivity can lead to over-catalysis, blushing, and shorter pot life in epoxy formulations, shifting curing profiles away from TAN-based benchmarks.

Other aliphatic triamines or blends

Differences in volatility, amine value, and backbone structure may alter network architecture, mechanical response, and industrial handling context, requiring re-validation of cure conditions and material properties.

Head-to-Head and Cross-Study Quantitative Differentiation for 4-(Aminomethyl)octane-1,8-diamine (TAN)


Superior Thermal Degradation Resistance of TAN vs. TREN in Amide-Imide Covalent Adaptable Networks

In amide-imide (AI) covalent adaptable networks synthesized under identical conditions, the temperature at 5% weight loss (Td5%) was 400°C for AI-TAN compared to 380°C for AI-TREN, representing a 20°C improvement in thermal stability directly attributable to the absence of the oxidatively labile tertiary amine present in TREN [1].

Thermal stability
Head-to-head
AI-TAN Td5% 400°CAI-TREN Td5% 380°C

Reported 20°C higher decomposition onset in amide-imide networks.

TGA under identical curing; attributed to absence of labile tertiary amine.

Covalent adaptable networks amide-imide vitrimers thermal stability crosslinker comparison

Higher Ultimate Tensile Strength of TAN-Based Amide-Imide Networks Compared to TREN-Based Analogs

AI-TAN networks exhibited an ultimate tensile strength (UTS) of 55 ± 2 MPa compared to 41 ± 17 MPa for AI-TREN, a 34% increase in UTS despite TREN-based networks showing a higher apparent Young's modulus (E = 1750 vs. 1420 MPa) [1]. The lower UTS of TREN networks is attributed to partial evaporative loss of the more volatile crosslinker during high-temperature curing.

Tensile strength
Head-to-head
AI-TAN UTS 55±2 MPaAI-TREN UTS 41±17 MPa

Reported 34% higher ultimate tensile strength with moderate stiffness.

Room temperature tensile test; TREN loss during curing may contribute.

Mechanical properties amide-imide tensile strength CANs

Lower and More Controlled Reactivity vs. DETA and TETA for Epoxy Curing Formulations

TAN exhibits an amine value of 950–1000 mg KOH/g and a viscosity of 13.8 cPs at 25°C . In contrast, DETA has an amine value of 1500–1659 mg KOH/g and TETA ranges from 1350–1550 mg KOH/g [1]. The lower amine value of TAN corresponds to a higher amine hydrogen equivalent weight (AHEW ≈ 57.8 g/eq vs. ~20.6 for DETA and ~24.4 for TETA), allowing formulators to use larger mass fractions of curing agent to achieve equivalent crosslink density while simultaneously reducing the exotherm and pot-life constraints associated with highly reactive ethyleneamines.

Amine reactivity
Cross-study
AHEW ≈ 57.8 g/eq (TAN) vs. ~20.6 (DETA), ~24.4 (TETA)

Supports controlled epoxy curing with reduced exotherm risk.

Amine values per standard titration; supplier datasheet comparison.

Epoxy curing agent amine value reactivity control industrial coatings

Reduced Vapor Pressure and Odor Relative to Common Ethyleneamines for Safer Industrial Handling

TAN exhibits a vapor pressure of 0.90 mmHg at 25°C , substantially lower than the vapor pressure of DETA (0.08 mmHg at 20°C, but with greater volatility at processing temperatures due to its lower molecular weight and higher amine value-derived reactivity). The boiling point of TAN at atmospheric pressure is 241°C, well above that of DETA (~204°C) and comparable to TETA (~277°C), but with a much lower odor profile owing to the absence of low-molecular-weight volatile amine fractions . This combination of low vapor pressure and low odor directly addresses workplace exposure concerns without sacrificing cure performance.

Vapor handling
Data to verify
Vapor pressure 0.90 mmHg at 25°C; BP 241°C

Lower volatility context for industrial handling compared to lighter ethyleneamines.

Supplier technical datasheets; independent validation recommended.

Industrial hygiene amine vapor pressure occupational safety epoxy curing

Absence of Oxidation-Induced Coloration in TAN-Based Networks Unlike TREN-Based Materials

After repeated reprocessing (up to three cycles), VU-TAN networks exhibited markedly less discoloration than VU-TREN networks, which progressively darkened with each cycle [1]. The tertiary amine in TREN is susceptible to oxidation, generating chromophoric species that degrade optical clarity and may compromise the consistency of reprocessed materials. TAN's fully aliphatic primary amine structure eliminates this oxidation pathway, though mild darkening was eventually observed in VU-TAN after three reprocessing cycles, indicating that some oxidative degradation can still occur at the primary amine sites.

Color stability
Head-to-head
Less discoloration observed in VU-TAN vs. VU-TREN upon reprocessing

Reported oxidation resistance advantage for optical and clear-coat applications.

Qualitative visual assessment; no yellowness index reported.

Color stability oxidation resistance vitrimer reprocessing optical applications

High-Value Application Scenarios for 4-(Aminomethyl)octane-1,8-diamine Based on Verified Differentiation


Covalent Adaptable Network (Vitrimer) Crosslinker Requiring High Thermal Stability and Color Integrity

For amide-imide or vinylogous urethane vitrimers intended for high-temperature engineering applications (e.g., repairable composites, recyclable elastomers), TAN provides a 20°C higher thermal decomposition threshold and significantly reduced oxidation-induced coloration compared to TREN, enabling more reprocessing cycles without compromising part aesthetics or mechanical integrity [1].

Epoxy Curing Agent for Low-Odor, Low-Viscosity Industrial Flooring and Protective Coating Formulations

In industrial maintenance coatings and flooring systems where applicator safety and substrate wetting are paramount, TAN's combination of moderate amine value (950–1000 mg KOH/g), low viscosity (13.8 cPs), and low vapor pressure relative to DETA and TETA allows formulation of high-solids, low-VOC coatings with reduced exotherm risk and minimized worker exposure to volatile amines [1].

Semi-Permanent Clay Stabilizer Intermediate for Oil and Gas Well Completion Fluids

TAN-derived clay stabilizers demonstrate permanence characteristics superior to both conventional choline chloride and potassium chloride salts, and exhibit performance matching hexamethylene diamine (HMD) but with longer-lasting stabilization against clay swelling and fines migration, offering a cost-effective solution for water-sensitive subterranean formations .

Tricarbamate and Triisocyanate Precursor for High-Durability Polyurethane Coatings

TAN serves as an aliphatic precursor to TAN triisocyanate (TTI) and its corresponding tricarbamate crosslinkers. Polyurethanes derived from this route exhibit excellent chemical resistance, weather resistance, and non-yellowing characteristics, making them suitable for automotive clear coats and high-durability architectural finishes where aromatic isocyanate alternatives would yellow rapidly under UV exposure [2].

Application
Selection Property
Validation Focus
Vitrimer crosslinking with thermal and color stability
Trifunctional aliphatic amine structure
Thermal decomposition and discoloration upon reprocessing
Low-odor industrial epoxy flooring and protective coatings
Moderate amine value and low viscosity
Cure profile and worker exposure context
Clay stabilizer intermediate for oil and gas completion fluids
Permanence characteristics of amine-based stabilizers
Clay swelling and fines migration resistance assessment
Tricarbamate/triisocyanate precursor for durable PU coatings
Aliphatic diamine precursor for UV-stable coatings
Chemical resistance and non-yellowing under UV exposure
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